Cas no 112196-57-3 (O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester)

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine Methyl Ester is a protected derivative of L-tyrosine, designed for peptide synthesis and organic transformations. The tert-butyldimethylsilyl (TBS) group shields the phenolic hydroxyl, while the t-butoxycarbonyl (Boc) group protects the amine functionality, ensuring selective reactivity. The methyl ester moiety enhances solubility and facilitates further modifications. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where orthogonal protecting group strategies are critical. Its stability under mild conditions and compatibility with standard deprotection methods make it a reliable intermediate for constructing complex peptides and bioactive molecules. The product is typically characterized by high purity and consistent performance in synthetic applications.
O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester structure
112196-57-3 structure
Product Name:O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
CAS No:112196-57-3
MF:C21H35NO5Si
MW:409.591807603836
MDL:MFCD09840162
CID:824289
PubChem ID:10597663
Update Time:2025-05-20

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
    • methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-[(1,1-dimethylethyl)dimethylsilyl]-L-tyrosine Methyl Ester
    • AKOS030241560
    • J-002725
    • 112196-57-3
    • DB-327117
    • DTXSID90442293
    • MDL: MFCD09840162
    • Inchi: 1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24)/t17-/m0/s1
    • InChI Key: BPHHRKYVWXIBMQ-KRWDZBQOSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)OC1C=CC(=CC=1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 409.22800
  • Monoisotopic Mass: 409.22844975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 10
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.9Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 468.5±45.0 °C at 760 mmHg
  • Flash Point: 237.1±28.7 °C
  • PSA: 77.35000
  • LogP: 4.88380
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester Security Information

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester Pricemore >>

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O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester Production Method

Additional information on O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

O-Tert-Butyldimethylsilyl-N-T-Butoxycarbonyl-L-Tyrosine, Methyl Ester: A Comprehensive Overview

O-Tert-Butyldimethylsilyl-N-T-Butoxycarbonyl-L-Tyrosine, Methyl Ester (CAS No. 112196-57-3) is a highly specialized compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of L-tyrosine, a non-essential amino acid that plays a crucial role in various biological processes, including the synthesis of neurotransmitters such as dopamine and adrenaline. The addition of the tert-butyl dimethyl silyl (TBDMS) and t-butoxycarbonyl (Boc) groups to the tyrosine backbone introduces unique chemical properties that make this compound invaluable for advanced research and applications.

The structure of this compound is characterized by the presence of two protective groups: the TBDMS group attached to the hydroxyl group of tyrosine and the Boc group attached to the amino terminus. These protecting groups are widely used in peptide synthesis to prevent unwanted side reactions during complex chemical transformations. The methyl ester functionality further enhances the stability and solubility of the compound, making it suitable for various analytical and synthetic purposes. Recent studies have highlighted the importance of such protected amino acids in the development of bioactive molecules and drug delivery systems.

One of the most notable applications of O-Tert-Butyldimethylsilyl-N-T-Butoxycarbonyl-L-Tyrosine, Methyl Ester is in peptide synthesis. The use of Boc and TBDMS protecting groups allows for precise control over the reactivity of amino acid residues during solid-phase synthesis. This has led to significant advancements in the production of complex peptides with high sequence fidelity. Furthermore, the methyl ester group facilitates efficient coupling reactions, enabling researchers to synthesize peptides with greater ease and accuracy.

Recent research has also explored the potential of this compound in drug discovery. The unique chemical properties of O-Tert-Butyldimethylsilyl-N-T-Butoxycarbonyl-L-Tyrosine, Methyl Ester make it an ideal candidate for modifying bioactive molecules to enhance their pharmacokinetic profiles. For instance, studies have demonstrated that silylated derivatives can improve the stability and bioavailability of drugs, particularly those targeting central nervous system disorders.

In addition to its role in peptide synthesis and drug discovery, this compound has found applications in analytical chemistry. The tert-butyl dimethyl silyl group is commonly used as a protective group in mass spectrometry (MS) analysis, where it provides excellent ionization efficiency and fragmentation patterns. This has made it a valuable tool for identifying and characterizing complex biomolecules in proteomics and metabolomics studies.

The synthesis of O-Tert-Butyldimethylsilyl-N-T-Butoxycarbonyl-L-Tyrosine, Methyl Ester involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the selective protection of tyrosine's hydroxyl and amino groups using TBDMS and Boc reagents, followed by esterification to introduce the methyl ester functionality. Recent advancements in catalytic asymmetric synthesis have further streamlined this process, enabling researchers to produce enantiomerically pure derivatives with high yields.

From a sustainability perspective, there is growing interest in developing eco-friendly methods for synthesizing such compounds. Researchers are exploring alternative solvents and catalysts that reduce environmental impact while maintaining high product quality. For example, microwave-assisted synthesis has been shown to significantly accelerate reaction times while minimizing energy consumption.

In conclusion, O-Tert-Butyldimethylsilyl-N-T-Butoxycarbonyl-L-Tyrosine, Methyl Ester (CAS No. 112196-57-3) is a versatile compound with wide-ranging applications in organic chemistry, biochemistry, and pharmaceutical research. Its unique chemical properties make it an invaluable tool for peptide synthesis, drug discovery, and analytical chemistry. As research continues to uncover new uses for this compound, its role in advancing scientific knowledge will undoubtedly expand further.

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